3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one" is a chemical of interest in the field of medicinal chemistry due to its structural relation to compounds with analgesic properties. Research has shown that modifications to the carbonyl function of related analgesics can significantly affect their potency. Specifically, the inclusion of flat lipophilic moieties at a certain distance from the hydroxyl-bearing carbon atom can lead to substantial increases in potency, which may be relevant for receptor interaction .

Synthesis Analysis

The synthesis of dimethylamino-containing compounds can involve the use of HMPA (hexamethylphosphoramide) to facilitate the replacement of hydroxy groups with dimethylamino groups. This method has been applied to various heterocyclic compounds, resulting in high yields for some, such as 2-dimethylamino-quinoline (79%) and 3-dimethylaminobenzoisothiazole-S-dioxide (80%) . Although the specific synthesis of "3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one" is not detailed, the principles of these reactions could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as X-ray crystallography, NMR, and TLC mobility. These studies have revealed that the trans isomers, where the hydroxyl and amino groups are on opposite sides, tend to be more potent than their cis counterparts . This information is crucial for understanding the structure-activity relationship of these compounds and could be applied to the analysis of "3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one".

Chemical Reactions Analysis

The chemical reactivity of dimethylamino compounds can be quite diverse. For instance, the [4 + 2] cycloaddition reaction of a related compound, 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene, with methyl acrylate, leads to the formation of various cyclohexene derivatives . This indicates that the dimethylamino group can participate in cycloaddition reactions, which could be relevant for further functionalization of "3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one".

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylamino compounds are influenced by their structure. For example, the presence of a dimethylene chain between the phenyl ring and the carbon atom bearing the acyloxy function has been shown to enhance antimicrobial activity. Cyclic derivatives, such as those related to "3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one", were found to be more active than their more flexible open-chain counterparts . This suggests that the rigidity of the cyclohexyl ring in the compound of interest may confer beneficial properties in a biological context.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Compound Libraries

3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one has been used as a starting material in alkylation and ring closure reactions, leading to the generation of a diverse library of compounds. These processes yield various derivatives including dithiocarbamates, thioethers, and pyrazolines. This demonstrates the compound's utility in creating structurally diverse chemical libraries (Roman, 2013).

Reagent for Byproduct Removal in Carbohydrate Chemistry

In carbohydrate chemistry, 3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one (referred to as DMAPA) is an effective agent for anomeric deacylation reactions. It is used to produce 1-O deprotected sugars, serving as a precursor for the formation of imidate glycosyl donors. Additionally, DMAPA aids in removing excess reagents and byproducts in these chemical processes (Andersen, Heuckendorff, & Jensen, 2015).

Nonlinear Optical Absorption and Photophysical Studies

The compound exhibits interesting nonlinear optical properties, as demonstrated in studies using techniques like the z-scan with nanosecond laser pulses. These properties suggest potential applications in optical devices such as optical limiters (Rahulan et al., 2014). Additionally, its photophysical behavior has been studied in various solvents, providing insights into its emission properties and interactions with solvents, which is critical for its use in biological systems (Moreno Cerezo et al., 2001).

Synthesis of Antidepressants and Analgesics

Chiral derivatives of this compound serve as important intermediates in the synthesis of antidepressants. Specific mutations in carbonyl reductase enzymes have been explored to enhance the enantioselectivity in the production of these derivatives (Zhang et al., 2015). Also, derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones have shown potential as novel analgesics (Lednicer, Vonvoigtlander, & Emmert, 1981).

Interaction with DNA

Studies have also explored its interaction with DNA. Mannich base derivatives containing a similar structure have been investigated for their potential to interact with DNA, which is crucial for the development of DNA-targeted agents or drug candidates (Istanbullu et al., 2017).

Eigenschaften

IUPAC Name |

3-(dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-12(2)9-6-10(13)11(14)7-4-3-5-8-11/h14H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTNSNACZWDPHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1(CCCCC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363634 |

Source

|

| Record name | 3-(dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one | |

CAS RN |

103857-06-3 |

Source

|

| Record name | 3-(Dimethylamino)-1-(1-hydroxycyclohexyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103857-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(dimethylamino)-1-(1-hydroxycyclohexyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

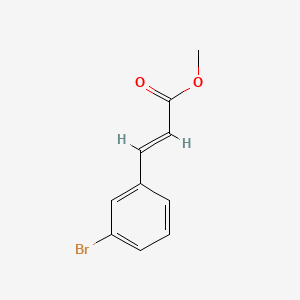

![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)